molecular formula C21H22N2O3S B6058980 3-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B6058980
M. Wt: 382.5 g/mol
InChI Key: ZWSUMOXSZRDKKK-UHFFFAOYSA-N
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Description

3-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the attachment of the dimethylphenyl group. The bicyclic heptene structure is then introduced through a series of cyclization reactions. The final step involves the formation of the carbamoyl and carboxylic acid groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .

Scientific Research Applications

3-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its combination of functional groups and bicyclic structure. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-10-4-5-15(8-11(10)2)18-12(3)27-21(22-18)23-19(24)16-13-6-7-14(9-13)17(16)20(25)26/h4-8,13-14,16-17H,9H2,1-3H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSUMOXSZRDKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3C4CC(C3C(=O)O)C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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